molecular formula C14H18FNO3S B2429367 2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448057-17-7

2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2429367
CAS No.: 1448057-17-7
M. Wt: 299.36
InChI Key: UTMUHFXLKNEJSI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a fluorophenyl group and a piperidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives in a substitution reaction.

    Attachment of the ethanone moiety: This can be done through acylation reactions using ethanoyl chloride or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Catalysts: Such as Lewis acids or bases to facilitate the reactions.

    Purification steps: Including crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Particularly nucleophilic substitution reactions involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidinyl ethanone moiety can modulate the compound’s overall activity. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
  • 2-(4-Bromophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
  • 2-(4-Methylphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Uniqueness

2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to target molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(4-methylsulfonylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S/c1-20(18,19)13-6-8-16(9-7-13)14(17)10-11-2-4-12(15)5-3-11/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMUHFXLKNEJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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